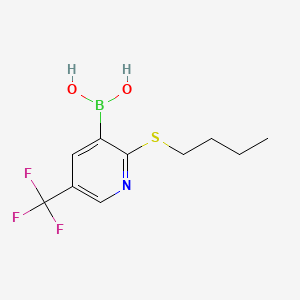

Ácido 2-butiltio-5-trifluorometilpiridina-3-borónico

Descripción general

Descripción

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound features a pyridine ring substituted with butylthio and trifluoromethyl groups, along with a boronic acid moiety, making it a versatile reagent in various chemical transformations .

Aplicaciones Científicas De Investigación

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is widely used in scientific research due to its versatility in forming carbon-carbon bonds. Its applications include:

Chemistry: Synthesis of complex organic molecules and natural products.

Biology: Development of boron-containing drugs and probes for biological studies.

Medicine: Potential use in the synthesis of pharmaceuticals with boron-containing motifs.

Industry: Production of advanced materials and agrochemicals

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

The mode of action of this compound is likely related to its boronic acid moiety. Boronic acids are known to interact with their targets through the formation of reversible covalent complexes. This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid. For instance, the pH level can strongly influence the rate of hydrolysis of boronic acids and their esters, which are only marginally stable in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized pyridine ring. One common method includes the lithiation of 2-butylthio-5-trifluoromethylpyridine followed by reaction with a boron-containing reagent such as trimethyl borate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other boron-mediated reactions like Chan-Lam coupling and Petasis reaction .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Chan-Lam Coupling: Copper catalyst, base, and an amine or alcohol.

Petasis Reaction: Amine, aldehyde, and a boronic acid derivative.

Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Comparación Con Compuestos Similares

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the specific functional groups present in 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid.

4-Trifluoromethylphenylboronic Acid: Shares the trifluoromethyl group but differs in the overall structure and reactivity.

2-Thiophenylboronic Acid: Contains a sulfur group but differs in the position and type of substituents on the aromatic ring.

Uniqueness: 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is unique due to its combination of butylthio and trifluoromethyl groups, which can impart distinct electronic and steric properties, making it particularly useful in specific synthetic applications .

Actividad Biológica

2-Butylthio-5-trifluoromethylpyridine-3-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and pain management. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13BF3NO2S

- Molecular Weight : 279.1 g/mol

- CAS Number : 1256345-53-5

The biological activity of 2-butylthio-5-trifluoromethylpyridine-3-boronic acid is primarily attributed to its interaction with specific biological targets. It has been shown to act as a modulator of certain ion channels, particularly the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammatory responses.

Interaction with TRPV1

Research indicates that compounds with similar structures can block TRPV1 activation, leading to analgesic effects. The trifluoromethyl group enhances hydrophobic interactions within the receptor binding site, contributing to the compound's antagonistic properties against capsaicin-induced pain responses .

Anticancer Activity

Preliminary studies have demonstrated that 2-butylthio-5-trifluoromethylpyridine-3-boronic acid exhibits moderate anticancer activity against various cancer cell lines, including:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

In vitro assays revealed that at concentrations around 5 µg/mL, the compound showed lower efficacy compared to doxorubicin, a standard chemotherapeutic agent .

Pain Management

In vivo studies using neuropathic pain models have indicated that this compound produces significant antiallodynic effects. For instance, in a chronic constriction injury model in mice, the compound demonstrated a dose-dependent reduction in cold allodynia, achieving up to 83% maximum possible effect (MPE) at a dosage of 10 mg/kg .

Case Studies and Comparative Analysis

| Compound | Cell Line Tested | IC50 (µg/mL) | Efficacy Compared to Doxorubicin |

|---|---|---|---|

| 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | PC3 | 5 | Lower |

| 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | K562 | 5 | Lower |

| 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | HeLa | 5 | Lower |

| 2-Butylthio-5-trifluoromethylpyridine-3-boronic acid | A549 | 5 | Lower |

Antifungal and Insecticidal Activities

Recent investigations into the antifungal properties of related trifluoromethyl pyridine derivatives have shown promising results against various fungal pathogens. While specific data for 2-butylthio-5-trifluoromethylpyridine-3-boronic acid is limited, related compounds have exhibited inhibition rates comparable to established antifungals .

Propiedades

IUPAC Name |

[2-butylsulfanyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO2S/c1-2-3-4-18-9-8(11(16)17)5-7(6-15-9)10(12,13)14/h5-6,16-17H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCAGVUKVGNBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SCCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681525 | |

| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-53-5 | |

| Record name | Boronic acid, B-[2-(butylthio)-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Butylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.